molecular formula C18H21NO2 B8672769 1-(4-butylphenyl)-3-cyclopropyl-5-hydroxypyridin-4(1H)-one

1-(4-butylphenyl)-3-cyclopropyl-5-hydroxypyridin-4(1H)-one

Cat. No. B8672769
M. Wt: 283.4 g/mol
InChI Key: CJJSOQZULLCIHD-UHFFFAOYSA-N
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Patent
US09024032B2

Procedure details

A suspension of 3-(benzyloxy)-1-(4-butylphenyl)-5-cyclopropylpyridin-4(1H)-one (27 mg, 0.07 mmol) and 10% Pd/C (1 mg, 0.001 mmol) in a 1:50 mixture of AcOH:MeOH was stirred under H2 (1 atm) for 18 h. The reaction mixture was filtered (0.5μ), concentrated under reduced pressure and purified by reversed phase HPLC (2 cm×5 cm C18, acetonitrile-water gradient, 0.05% TFA added) to provide 1-(4-butylphenyl)-3-cyclopropyl-5-hydroxypyridin-4(1H)-one. 1H NMR (499 MHz, DMSO): δ 7.73 (s, 1 H); 7.55 (d, J=2.7 Hz, 1 H); 7.48 (d, J=8.1 Hz, 2 H); 7.35 (d, J=8.1 Hz, 2 H); 2.64 (t, J=7.7 Hz, 2 H); 2.04-1.95 (m, 1 H); 1.61-1.52 (m, 2 H); 1.37-1.27 (m, 2 H); 0.94-0.87 (m, 3 H); 0.84-0.75 (m, 4 H). HRMS (ES) Calc (M+H)+=284.1645. Found 284.1643.
Name
3-(benzyloxy)-1-(4-butylphenyl)-5-cyclopropylpyridin-4(1H)-one
Quantity
27 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[C:14](=[O:15])[C:13]([CH:16]2[CH2:18][CH2:17]2)=[CH:12][N:11]([C:19]2[CH:24]=[CH:23][C:22]([CH2:25][CH2:26][CH2:27][CH3:28])=[CH:21][CH:20]=2)[CH:10]=1)C1C=CC=CC=1.CC(O)=O>[Pd].CO>[CH2:25]([C:22]1[CH:21]=[CH:20][C:19]([N:11]2[CH:10]=[C:9]([OH:8])[C:14](=[O:15])[C:13]([CH:16]3[CH2:18][CH2:17]3)=[CH:12]2)=[CH:24][CH:23]=1)[CH2:26][CH2:27][CH3:28]

Inputs

Step One
Name
3-(benzyloxy)-1-(4-butylphenyl)-5-cyclopropylpyridin-4(1H)-one
Quantity
27 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CN(C=C(C1=O)C1CC1)C1=CC=C(C=C1)CCCC
Name
Quantity
1 mg
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered (0.5μ)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified by reversed phase HPLC (2 cm×5 cm C18, acetonitrile-water gradient, 0.05% TFA added)

Outcomes

Product
Name
Type
product
Smiles
C(CCC)C1=CC=C(C=C1)N1C=C(C(C(=C1)O)=O)C1CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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